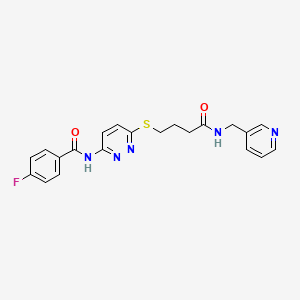

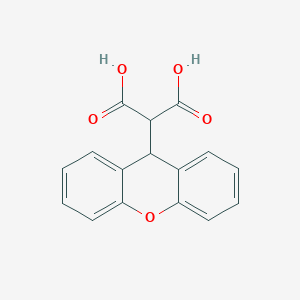

![molecular formula C17H12N2O3S2 B2927019 (5Z)-3-benzyl-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 298190-64-4](/img/structure/B2927019.png)

(5Z)-3-benzyl-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a thiazolidinone derivative. Thiazolidinones are a class of compounds that contain a five-membered ring with sulfur, nitrogen, and oxygen atoms. They are known for their diverse biological activities and are used in medicinal chemistry for drug design .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazolidinone ring, a benzyl group, and a nitrophenyl group. These groups could potentially participate in various interactions and could influence the compound’s physical and chemical properties .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The nitro group is electron-withdrawing and could make the compound susceptible to nucleophilic attack. The thiazolidinone ring might also participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Scientific Research Applications

Pharmaceutical Research

This compound has been evaluated for its potential as an anticonvulsant agent . It affects the cyclooxygenase pathway of the arachidonic acid cascade and shows promise in models of PTZ kindling, a method used to induce chronic epileptogenesis in mice . Its ability to inhibit COX-1 and COX-2 enzymes and reduce neuron-specific enolase levels suggests it has neuroprotective properties .

Chemical Synthesis

The thiazolidinone ring present in the compound serves as a key building block in organic synthesis. It can be utilized to create a variety of derivatives with potential biological activities. The compound’s structure allows for further functionalization, making it a valuable precursor in the synthesis of more complex molecules .

Biochemistry

In biochemistry, the compound’s interaction with enzymes like COX-1 and COX-2 could be harnessed to study enzyme inhibition kinetics and mechanisms. This can provide insights into the design of enzyme inhibitors for therapeutic purposes .

Molecular Docking Studies

Molecular docking studies have shown that this compound exhibits properties of a COX-1/COX-2 inhibitor. It could serve as a model compound for computational studies aimed at understanding the binding affinities and interactions of potential drug molecules with their target proteins .

Neuropharmacology

The compound’s anticonvulsant activity indicates its potential application in neuropharmacology. It could be used to develop new treatments for neurological disorders such as epilepsy, where modulation of the arachidonic acid pathway is beneficial .

Inflammation Research

Its pronounced anti-inflammatory effect in the brain, as evidenced by the inhibition of COX enzymes and reduction of 8-isoprostane, a marker of oxidative stress, positions it as a valuable tool in inflammation research .

Future Directions

properties

IUPAC Name |

(5Z)-3-benzyl-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O3S2/c20-16-15(10-12-6-8-14(9-7-12)19(21)22)24-17(23)18(16)11-13-4-2-1-3-5-13/h1-10H,11H2/b15-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAXFSZOLSONKKH-GDNBJRDFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5Z)-3-benzyl-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

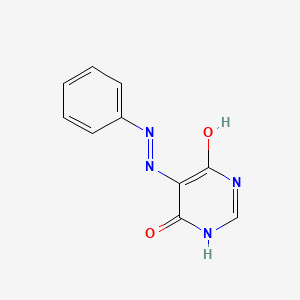

![N-(2-ethylhexyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2926941.png)

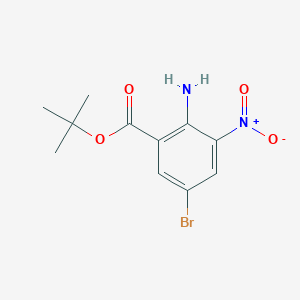

![[1-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol](/img/structure/B2926942.png)

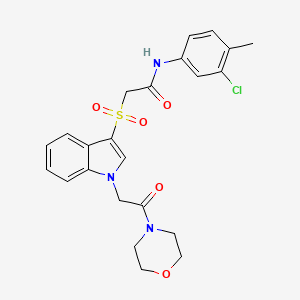

![[(4-Sulfamoylphenyl)methyl]urea](/img/structure/B2926950.png)

![2-(Allylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-yl phenyl ether](/img/structure/B2926951.png)

![N-[4-acetyl-5-(2-methylpropyl)-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2926952.png)

![Dispiro[2.0.34.13]octan-6-amine](/img/structure/B2926953.png)